molecular formula C21H18BrN5OS B14970410 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide

Cat. No.: B14970410
M. Wt: 468.4 g/mol
InChI Key: FBWNVFLLTCZGRL-UHFFFAOYSA-N
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Description

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a triazole ring, and a sulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via condensation reactions involving suitable amines and aldehydes or ketones.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the synthesized intermediate with 3-bromophenyl acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antitumor agent.

    Biological Research: It is used in molecular docking studies to understand its interactions with biological targets.

    Pharmaceutical Development: The compound is explored for its potential therapeutic applications in drug development.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby inhibiting their activity and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing imidazole rings, such as metronidazole and tinidazole, exhibit similar biological activities.

    Pyrrole Derivatives: Pyrrole-containing compounds, such as pyrrole-2-carboxylic acid, share structural similarities and biological properties.

    Triazole Derivatives: Triazole-based compounds, like fluconazole and itraconazole, are known for their antifungal activities.

Uniqueness

The uniqueness of 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H18BrN5OS

Molecular Weight

468.4 g/mol

IUPAC Name

2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C21H18BrN5OS/c22-17-9-6-10-18(14-17)23-20(28)15-29-21-25-24-19(13-16-7-2-1-3-8-16)27(21)26-11-4-5-12-26/h1-12,14H,13,15H2,(H,23,28)

InChI Key

FBWNVFLLTCZGRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=CC=C4)Br

Origin of Product

United States

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